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Compound of Interest

Compound Name: Tetrakis(dimethylamino)zirconium

Cat. No.: B103496 Get Quote

An In-Depth Technical Guide to the Hydrolysis of Tetrakis(dimethylamino)zirconium
(TDMAZ)

Introduction
Tetrakis(dimethylamino)zirconium, often abbreviated as TDMAZ, is a metal-organic

precursor with the chemical formula Zr[N(CH₃)₂]₄.[1][2] It is a white to light yellow crystalline

solid that is sensitive to moisture.[1] TDMAZ is a key precursor in the semiconductor industry

for the deposition of high-quality zirconium oxide (ZrO₂) thin films via processes like Atomic

Layer Deposition (ALD).[3] ZrO₂ is a high-κ dielectric material used as a replacement for silicon

dioxide in microelectronic devices to reduce leakage currents and enable further device

scaling.[3][4]

The utility of TDMAZ in these applications is critically dependent on its reaction with water,

which constitutes the fundamental chemistry of the deposition process. Understanding the

hydrolysis mechanism, kinetics, and influencing factors is paramount for process optimization

and control. This guide provides a detailed technical overview of the hydrolysis of TDMAZ,

focusing on the reaction mechanisms and pathways elucidated through computational and

experimental studies.

Physicochemical Properties of TDMAZ
A summary of the key properties of Tetrakis(dimethylamino)zirconium is presented below.
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Property Value Reference(s)

Chemical Formula C₈H₂₄N₄Zr (or Zr[N(CH₃)₂]₄) [1]

Molecular Weight 267.53 g/mol [1][2]

CAS Number 19756-04-8 [1]

Appearance
White to light yellow crystalline

solid
[1][2]

Melting Point 57-60 °C

Boiling Point 80 °C at 0.1 mmHg [1]

Sensitivity Moisture sensitive [1]

Hydrolysis Reaction Mechanism
The reaction of TDMAZ with water is a multi-step process involving the sequential replacement

(hydrolysis) of its dimethylamino ligands with hydroxyl groups. The overall, simplified reaction

leads to the formation of zirconium oxide and dimethylamine as a byproduct:

Zr[N(CH₃)₂]₄ + 2H₂O → ZrO₂ + 4HN(CH₃)₂

In the context of Atomic Layer Deposition (ALD), this reaction is broken down into two distinct

half-reactions. The mechanism has been investigated in detail using Density Functional Theory

(DFT) calculations, particularly for the reaction on a hydroxylated silicon surface.[3][5]

First Half-Reaction: TDMAZ on a Hydroxylated Surface The process begins when TDMAZ is

introduced to a surface terminated with hydroxyl (-OH) groups. The TDMAZ molecule

chemisorbs onto the surface, and its dimethylamino ligands are sequentially eliminated

through substitution reactions with the surface hydroxyls.[5] This process releases

dimethylamine (HN(CH₃)₂) as a gaseous byproduct.[5] The reaction proceeds until one or

two amino ligands are removed, leaving a surface terminated with zirconium species like –

OZr(NMe₂)₃ or –OZr(NMe₂)₂O–.[5]

Second Half-Reaction: Water on an Aminated Surface After the excess TDMAZ and

byproducts are purged, water vapor is introduced. The water molecules react with the
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remaining dimethylamino groups on the zirconium-terminated surface.[3][5] This is a

complex step involving ligand exchange where the -N(CH₃)₂ groups are replaced by -OH

groups, again releasing dimethylamine.[5] This step regenerates the hydroxylated surface,

preparing it for the next cycle of TDMAZ exposure.

The following diagram illustrates the generalized logical flow of the TDMAZ hydrolysis during

an ALD cycle.
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Logical flow of TDMAZ hydrolysis during an ALD cycle.

Quantitative Reaction Data
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DFT calculations provide valuable quantitative insights into the thermodynamics and kinetics of

the individual reaction steps on a hydroxylated Si(100) surface. The data highlights the energy

changes associated with the elimination of the amino ligands and the subsequent reaction with

water.[5]

Reaction Step Description Parameter Value (kcal/mol)

A1

Adsorption of TDMAZ

onto the hydroxylated

surface.

Adsorption Energy

(Eads)
31.9

A1

Desorption of the

dimethylamine

byproduct after the

first ligand elimination.

Desorption Energy

(Edes)
21.4

B1

Reaction of H₂O with

the aminated surface

to eliminate one

amino group.

Gibbs Activation

Energy (Ga)
14.8

B1

Overall energy

change for the B1

reaction.

Reaction Energy -20.5 (Exoergic)

B3

Reaction of H₂O with

a different site on the

aminated surface.

Gibbs Activation

Energy (Ga)
14.2

B3

Overall energy

change for the B3

reaction.

Reaction Energy -13.5 (Exoergic)

Data sourced from

DFT calculations on a

hydroxylated Si(100)

surface.[5]

In situ calorimetry has also been used to measure the net reaction heat during the ALD of ZrO₂

from TDMAZ and water.[6] The net ALD reaction heat was found to range from 0.197 mJ cm⁻²
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at 76 °C to 0.155 mJ cm⁻² at 158 °C.[6]

Experimental Protocols
While detailed, step-by-step protocols for bulk hydrolysis studies of TDMAZ are not readily

available in the cited literature, the primary experimental context is the study of its surface

reactions within an ALD process. A generalized workflow for such an investigation combines

theoretical calculations with in-situ analysis.

Generalized Experimental Workflow for Studying TDMAZ Surface Reactions:

Theoretical Modeling (DFT):

Construct a model of the substrate surface (e.g., hydroxylated silicon).

Simulate the adsorption of the TDMAZ molecule on the surface.

Calculate the reaction pathways, transition states, and energy barriers for the sequential

ligand exchange reactions with surface hydroxyl groups.

Simulate the introduction of water molecules and their reaction with the resulting aminated

surface.

Determine the energetics (activation and reaction energies) for each elementary step.[3][5]

ALD Reactor Experiment:

Prepare a substrate within an ALD reactor.

Heat the substrate to the desired deposition temperature (e.g., 76-158 °C).[6]

Introduce TDMAZ vapor in pulses, allowing it to saturate the surface.

Purge the reactor with an inert gas to remove unreacted precursor and byproducts.

Introduce water vapor in pulses to react with the surface-bound species.

Purge the reactor again to remove byproducts and excess water.
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Repeat the cycle to grow a film of the desired thickness.

In-situ Analysis:

During the ALD cycles, use techniques like in-situ pyroelectric calorimetry and

spectroscopic ellipsometry.[6]

Calorimetry measures the heat evolved during each half-reaction, providing

thermodynamic data.[6]

Ellipsometry monitors the change in film thickness and optical properties with each cycle,

providing kinetic data on the growth rate.

The following diagram outlines this experimental workflow.
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Experimental Workflow for TDMAZ Hydrolysis in ALD
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Workflow for studying TDMAZ surface hydrolysis.

Conclusion
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The hydrolysis of Tetrakis(dimethylamino)zirconium is a fundamental reaction critical to its

application in fabricating advanced electronic materials. Primarily studied in the context of

Atomic Layer Deposition, the reaction proceeds via a sequential, two-stage mechanism

involving the reaction of TDMAZ with a hydroxylated surface followed by the reaction of water

with the resulting aminated surface. Computational studies have been instrumental in

elucidating the specific pathways and energetics of this process, showing that the ligand

exchange reactions are energetically favorable.[5] This detailed understanding of the TDMAZ-

water reaction allows for the precise, atomic-level control required in modern semiconductor

manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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